An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Ranitidine
An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Ranitidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Desmethyl Ranitidine in Pharmaceutical Analysis
Desmethyl Ranitidine, known formally as N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine, is a primary metabolite and a significant impurity of the widely-used H2-receptor antagonist, Ranitidine.[1][2] As a key related substance, the synthesis and characterization of Desmethyl Ranitidine are of paramount importance for several reasons in the pharmaceutical industry. The presence and quantity of impurities in an active pharmaceutical ingredient (API) are critical quality attributes that can impact the safety and efficacy of the final drug product. Regulatory agencies worldwide mandate the identification and control of such impurities. Therefore, the availability of pure Desmethyl Ranitidine as a reference standard is essential for the development and validation of analytical methods to monitor the quality of Ranitidine.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of Desmethyl Ranitidine, offering valuable insights for researchers and professionals in drug development and quality control.
Synthesis of Desmethyl Ranitidine: A Step-by-Step Approach
The synthesis of Desmethyl Ranitidine can be achieved through a targeted approach that mirrors the synthesis of Ranitidine itself, with a key modification in the starting materials. The following protocol outlines a reliable method for the preparation of Desmethyl Ranitidine.
Synthetic Pathway Overview
The synthesis involves the condensation of two key intermediates: 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine and N-methyl-1-methylthio-2-nitro-etheneamine . This reaction directly assembles the Desmethyl Ranitidine molecule.
Caption: Synthetic Pathway of Desmethyl Ranitidine.
Experimental Protocol: Synthesis of Desmethyl Ranitidine
This protocol is adapted from established synthetic procedures for Ranitidine analogues.
Materials and Reagents:
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2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine
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N-methyl-1-methylthio-2-nitro-etheneamine
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Acetonitrile
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Methanol
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0.88 Ammonia solution
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, combine 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine (0.9 g) and N-methyl-1-methylthio-2-nitro-etheneamine.
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Reaction Conditions: Heat the mixture at 100-120°C under reduced pressure (water pump) for 30 minutes.
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Purification:
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Allow the reaction mixture to cool to room temperature.
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The resulting residue is purified by column chromatography on silica gel.
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The column is eluted with a mixture of methanol and 0.88 ammonia solution.
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Crystallization: The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is crystallized from acetonitrile to yield N-[2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (Desmethyl Ranitidine) with a melting point of 106-108°C (0.65 g).
Characterization of Desmethyl Ranitidine: A Multi-technique Approach
The definitive identification and purity assessment of the synthesized Desmethyl Ranitidine require a combination of spectroscopic and chromatographic techniques. Commercial suppliers of Desmethyl Ranitidine reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from these methods.[2][4][5]
Analytical Workflow
The characterization process involves a logical sequence of analyses to confirm the structure and purity of the synthesized compound.
Caption: Analytical Workflow for Desmethyl Ranitidine.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound, providing strong evidence for its identity.
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Expected Molecular Weight: The molecular formula for Desmethyl Ranitidine is C12H20N4O3S, corresponding to a molecular weight of 300.38 g/mol .[1][2]
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Technique: Electrospray ionization (ESI) is a suitable technique for this molecule.
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Expected Result: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 301.13.
Table 1: Mass Spectrometry Data for Desmethyl Ranitidine
| Parameter | Expected Value |
| Molecular Formula | C12H20N4O3S |
| Molecular Weight | 300.38 g/mol |
| [M+H]+ (m/z) | 301.13 |
Source: PubChem CID 10380064[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete characterization of Desmethyl Ranitidine. While publicly available, fully assigned spectra for Desmethyl Ranitidine are scarce, the expected chemical shifts can be predicted based on the structure and comparison with Ranitidine. Detailed, assigned spectra are typically available through the Certificate of Analysis from commercial suppliers of the reference standard.[3]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Desmethyl Ranitidine
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan protons | 6.0 - 6.5 | 105 - 155 |
| Methylene protons adjacent to sulfur | 3.6 - 3.8 | 28 - 32 |
| Methylene protons of the ethylamine chain | 2.6 - 3.4 | 38 - 45 |
| Methylamino protons | 2.3 - 2.5 (singlet) | ~35 |
| N-methyl protons | 2.8 - 3.0 (singlet) | ~30 |
| Vinyl proton | 6.4 - 6.6 | ~100 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of Desmethyl Ranitidine and for its quantification in Ranitidine drug substances and products. A stability-indicating HPLC method is crucial to separate Desmethyl Ranitidine from Ranitidine and other potential degradation products.
Experimental Protocol: HPLC Method for Purity Determination
This protocol is a representative method based on established procedures for Ranitidine and its impurities.
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Chromatographic Conditions:
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Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.05 M Potassium dihydrogen orthophosphate buffer, pH adjusted to 6.5 with orthophosphoric acid: Acetonitrile (98:2 v/v).
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Mobile Phase B: Acetonitrile: Water (95:5 v/v).
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Gradient Elution: A suitable gradient program should be developed to ensure the separation of all related substances.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 230 nm.
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Column Temperature: 40°C.
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Sample Preparation:
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Standard Solution: Prepare a standard solution of Desmethyl Ranitidine reference standard in the mobile phase at a known concentration.
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Sample Solution: Prepare the synthesized Desmethyl Ranitidine in the mobile phase at a similar concentration to the standard solution.
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System Suitability:
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The system suitability should be established by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
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The tailing factor for the Desmethyl Ranitidine peak should be not more than 2.0.
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Purity Calculation: The purity of the synthesized Desmethyl Ranitidine is determined by comparing its peak area to the total area of all peaks in the chromatogram (area normalization method).
Conclusion
This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of Desmethyl Ranitidine. The provided synthetic protocol offers a reliable method for obtaining this critical Ranitidine-related compound. The multi-technique characterization approach, employing Mass Spectrometry, NMR spectroscopy, and HPLC, ensures the unambiguous identification and purity assessment of the synthesized material. The availability of well-characterized Desmethyl Ranitidine is indispensable for the development of robust analytical methods, which are fundamental to ensuring the quality, safety, and efficacy of Ranitidine pharmaceutical products. This guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of pharmaceutical analysis and drug development.
References
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical Structures of Ranitidine Hydrochloride and Impurities (Imps.). Retrieved January 12, 2026, from [Link]
-
Waters. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters AC. Retrieved January 12, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Ranitidine Related Compound A (5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, hemi (1598507)). Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Desmethylranitidine. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Desmethyl Ranitidine. Retrieved January 12, 2026, from [Link]
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Axios Research. (n.d.). Desmethyl Ranitidine. Retrieved January 12, 2026, from [Link]
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- 1. Desmethylranitidine | C12H20N4O3S | CID 163116 - PubChem [pubchem.ncbi.nlm.nih.gov]
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